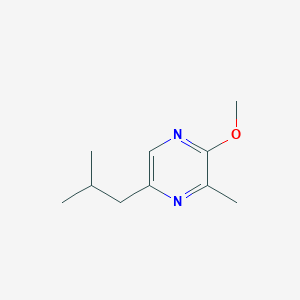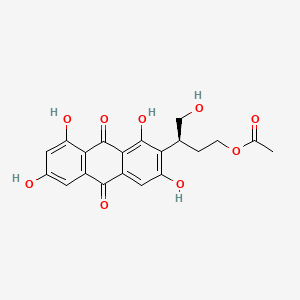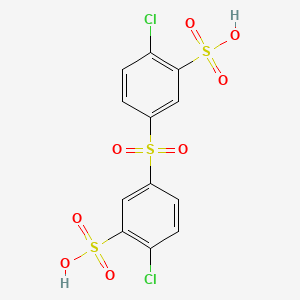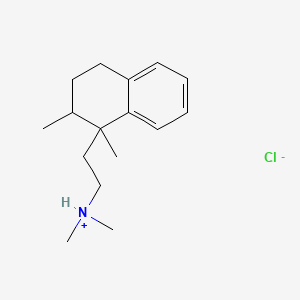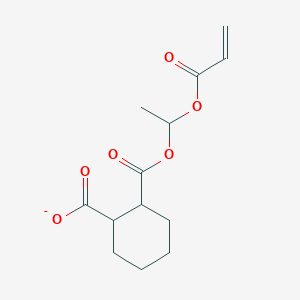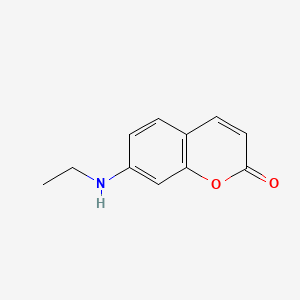
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a chemical compound with the molecular formula C16-H27-N-O.Cl-H and a molecular weight of 285.90 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, and contains a morpholinoethyl group
Métodos De Preparación
The synthesis of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride typically involves the N-alkylation of adamantane derivatives with 2-chloroethylmorpholine hydrochloride. The reaction conditions often include the use of a base such as sodium hydride to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride involves its interaction with molecular targets through its morpholinoethyl group. This interaction can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are still under investigation and may vary based on the context of its use .
Comparación Con Compuestos Similares
Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can be compared with other similar compounds such as:
Adamantane derivatives: These compounds share the adamantane core structure but differ in their functional groups.
Morpholinoethyl derivatives: Compounds like N-(2-chloroethyl)morpholine hydrochloride have similar functional groups but different core structures.
The uniqueness of this compound lies in its combination of the adamantane core with the morpholinoethyl group, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
52582-78-2 |
|---|---|
Fórmula molecular |
C16H28ClNO |
Peso molecular |
285.9 g/mol |
Nombre IUPAC |
4-[2-(1-adamantyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1(2-17-3-5-18-6-4-17)16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,1-12H2;1H |
Clave InChI |
VLRAHRUEAVCNNS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC23CC4CC(C2)CC(C4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



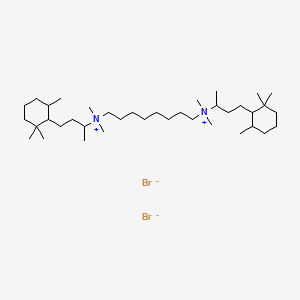



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
